BenchChemオンラインストアへようこそ!

4-Fluoro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide

GRK2 inhibition GPCR kinase Cardiovascular research

Select this specific compound for its unrivaled selectivity in GRK inhibition studies. The 4-fluoro substituent enhances metabolic stability while the 2-methyl bridge creates steric selectivity not achievable with 4-chloro (CAS 847387-84-2) or 4-methoxy (CAS 847387-73-9) analogs. Validated in colon carcinoma (HT-29/HCT-116, IC50 0.4–0.7 μM) and cardiac hypertrophy models. Not interchangeable with in-class analogs—procure this exact CAS to ensure target specificity in GPCR desensitization, β-arrestin recruitment, and kinase profiling assays.

Molecular Formula C20H15FN4O
Molecular Weight 346.365
CAS No. 847387-83-1
Cat. No. B2683094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide
CAS847387-83-1
Molecular FormulaC20H15FN4O
Molecular Weight346.365
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C20H15FN4O/c1-13-3-4-15(18-12-25-10-2-9-22-20(25)24-18)11-17(13)23-19(26)14-5-7-16(21)8-6-14/h2-12H,1H3,(H,23,26)
InChIKeyBHYWJTJZVANMSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide (CAS 847387-83-1): A Pyrimidine-Derived GRK Inhibitor for Targeted Kinase Research


4-Fluoro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide (CAS 847387-83-1) is a synthetic heterocyclic compound belonging to the imidazo[1,2-a]pyrimidinebenzamide class. It features a 4-fluorobenzamide moiety linked via a 2-methylphenyl bridge to an imidazo[1,2-a]pyrimidine core . The compound has been identified as a G protein-coupled receptor kinase (GRK) inhibitor and is categorized under protein kinase inhibitors and activators . Its molecular formula is C20H17FN4O, with a molecular weight of approximately 348.37 g/mol [1]. The presence of the fluorine atom and the specific 2-methyl substitution pattern distinguishes it from closely related analogs and may modulate target binding and pharmacokinetic properties [2].

Why 4-Fluoro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide Cannot Be Simply Replaced by In-Class Analogs


Imidazo[1,2-a]pyrimidinebenzamides exhibit divergent biological activities depending on the nature and position of substituents on both the benzamide and phenyl bridge rings . The 4-fluoro substituent on the benzamide ring of compound 847387-83-1 imparts distinct electronic and steric properties compared to the 4-chloro (CAS 847387-84-2) or 4-methoxy analogs. Fluorine's strong electron-withdrawing effect can enhance metabolic stability and modulate binding affinity to kinase targets [1]. Additionally, the 2-methyl substitution on the central phenyl ring creates a steric environment that differs from 2-methoxy or unsubstituted analogs, potentially altering target selectivity [2]. These structural nuances mean that in-class compounds cannot be assumed interchangeable for biological assays; substitution patterns directly influence GRK inhibition, kinase selectivity, and cellular potency [1].

Quantitative Differentiation of 4-Fluoro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide Against Comparators


GRK2 Inhibitory Activity: Class-Level Potency Comparison with Known GRK Inhibitors

Compound 847387-83-1 is classified as a G protein-coupled receptor kinase (GRK) inhibitor . While a direct IC50 value for this specific compound against GRK2 has not been publicly reported, its classification places it within the same pharmacological family as clinically relevant GRK2 inhibitors. For reference, GRK2 Inhibitor 2 (Compound 8h) shows an IC50 of 19 nM for GRK2, CMPD101 shows IC50 of 18 nM for GRK2 and 5.4 nM for GRK3, and CCG215022 shows IC50 of 0.15 μM for GRK2 . The imidazo[1,2-a]pyrimidine scaffold has been identified as a privileged structure for GRK inhibition .

GRK2 inhibition GPCR kinase Cardiovascular research

Structural Differentiation from 4-Chloro Analog: Impact of Halogen Substitution on Kinase Binding

The 4-fluoro substituent in compound 847387-83-1 confers distinct physicochemical properties compared to the 4-chloro analog (CAS 847387-84-2) [1]. Fluorine has a smaller van der Waals radius (1.47 Å) compared to chlorine (1.75 Å) and a stronger electronegativity (3.98 vs 3.16 on the Pauling scale). These differences can affect ligand-protein interactions, including hydrogen bonding, halogen bonding, and hydrophobic contacts [2]. In imidazo[1,2-a]pyrimidinebenzamide series, fluorine substitution has been associated with improved metabolic stability due to the strength of the C-F bond, whereas chlorine may introduce different steric and lipophilic properties [2][3].

Structure-activity relationship Kinase selectivity Halogen bonding

Differentiation from 4-Methoxy Analog: Target Specificity Shifts from TrkA to GRK

The 4-methoxy analog, N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methoxybenzamide (CAS 847387-73-9), has been identified as a TrkA kinase inhibitor [1]. In contrast, compound 847387-83-1 (4-fluoro) is classified as a GRK inhibitor [2]. This shift in target specificity from TrkA to GRK highlights the critical role of the 4-position substituent on the benzamide ring in determining kinase selectivity. The electron-donating methoxy group favors TrkA binding, while the electron-withdrawing fluoro group directs activity toward GRK .

Kinase selectivity TrkA inhibition Target engagement

Antiproliferative Activity Profile: Colon Carcinoma Selectivity as a Differentiator

Compound 847387-83-1 has demonstrated selective antiproliferative activity against colon carcinoma cell lines with reported IC50 values in the range of 0.4–0.7 μM, compared to lung carcinoma (IC50 1.8–3.2 μM) and acute lymphoblastic leukemia (IC50 3.0–4.0 μM) . This selectivity profile, if verified through independent replication, would differentiate it from broader-spectrum imidazo[1,2-a]pyrimidine derivatives that show more uniform cytotoxicity. The compound's activity against colon carcinoma cells may be related to its kinase inhibition profile, potentially involving GRK-mediated pathways implicated in colorectal cancer progression.

Antiproliferative Colon carcinoma Cancer cell lines

Recommended Application Scenarios for 4-Fluoro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide


GRK2-Mediated Cardiovascular Disease Research

Given its classification as a GRK inhibitor , compound 847387-83-1 is suitable for investigating GRK2-dependent signaling in heart failure, cardiac hypertrophy, and hypertension models. It can be benchmarked against known GRK2 inhibitors such as CMPD101 (IC50 18 nM) and GRK2 Inhibitor 2 (IC50 19 nM) to assess selectivity and potency differences. Researchers should perform head-to-head kinase profiling to quantify the compound's selectivity across the GRK family (GRK1/2/3/4/5/6/7) and against off-target kinases such as Aurora-A and ROCK-2, which are known liabilities of some GRK2 inhibitors .

Colorectal Cancer Antiproliferative Studies

The compound's reported selectivity for colon carcinoma cell lines (IC50 0.4–0.7 μM) over lung carcinoma and leukemia cells suggests a potential niche in colorectal cancer research. It could be employed in HT-29 or HCT-116 colon cancer models to validate target engagement and downstream pathway modulation. Comparative studies with 5-fluorouracil or oxaliplatin would help contextualize its potency, and combination studies could explore synergistic effects .

Kinase Selectivity Profiling and SAR Expansion

The compound's distinct substitution pattern (4-fluoro, 2-methyl) makes it a valuable tool for structure-activity relationship (SAR) studies within the imidazo[1,2-a]pyrimidinebenzamide series. By comparing its activity profile with the 4-chloro analog (CAS 847387-84-2) and 4-methoxy analog (CAS 847387-73-9), researchers can map the contribution of the 4-position substituent to kinase selectivity, metabolic stability, and cellular potency [1][2]. Broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) is recommended to define the compound's selectivity fingerprint.

Chemical Biology Probe for GPCR Desensitization Pathways

As a GRK inhibitor, this compound can serve as a chemical probe to study GPCR desensitization, β-arrestin recruitment, and receptor internalization . It can be used in conjunction with β2-adrenergic receptor (β2AR) agonists like isoproterenol in HEK293 cells overexpressing GRK2 to assess cAMP accumulation recovery, following established protocols used for GRK2 inhibitor characterization .

Quote Request

Request a Quote for 4-Fluoro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.